molecular formula C21H36O4 B1619781 2,3-Dihydroxypropyl 9,12,15-octadecatrienoate CAS No. 75685-85-7

2,3-Dihydroxypropyl 9,12,15-octadecatrienoate

Cat. No.: B1619781
CAS No.: 75685-85-7
M. Wt: 352.5 g/mol
InChI Key: GGJRAQULURVTAJ-UHFFFAOYSA-N
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Description

2,3-Dihydroxypropyl 9,12,15-octadecatrienoate, also known as glyceryl linolenate, is an ester formed from 9,12,15-octadecatrienoic acid and 2,3-dihydroxypropyl. This compound is a type of monoglyceride, specifically a monoester of linolenic acid. It is commonly found in various natural oils and fats and is known for its potential health benefits and applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydroxypropyl 9,12,15-octadecatrienoate typically involves the esterification of 9,12,15-octadecatrienoic acid with 2,3-dihydroxypropyl. This reaction can be catalyzed by acidic or enzymatic catalysts. The reaction conditions often include:

    Temperature: 50-70°C

    Catalysts: Sulfuric acid or lipase enzymes

    Solvents: Organic solvents like toluene or hexane

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors and immobilized enzymes can enhance the efficiency and yield of the esterification process.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroxypropyl 9,12,15-octadecatrienoate undergoes various chemical reactions, including:

    Oxidation: The double bonds in the linolenic acid moiety can be oxidized to form epoxides or hydroxylated products.

    Reduction: The ester can be reduced to form the corresponding alcohols.

    Substitution: The hydroxyl groups in the 2,3-dihydroxypropyl moiety can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or osmium tetroxide in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Epoxides, diols, and hydroxy acids.

    Reduction: Alcohols and diols.

    Substitution: Ethers and esters.

Scientific Research Applications

2,3-Dihydroxypropyl 9,12,15-octadecatrienoate has various applications in scientific research, including:

    Chemistry: Used as a model compound for studying esterification and transesterification reactions.

    Biology: Investigated for its role in cellular signaling and membrane structure.

    Medicine: Explored for its potential anti-inflammatory and antioxidant properties.

    Industry: Utilized in the formulation of cosmetics, pharmaceuticals, and food products due to its emulsifying and stabilizing properties.

Mechanism of Action

The mechanism of action of 2,3-dihydroxypropyl 9,12,15-octadecatrienoate involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It also acts as a substrate for lipases and other enzymes, leading to the release of bioactive fatty acids that participate in various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydroxypropyl 9,12-octadecadienoate: An ester of linoleic acid with similar properties but fewer double bonds.

    2,3-Dihydroxypropyl 9-octadecenoate: An ester of oleic acid with a single double bond.

    2,3-Dihydroxypropyl octadecanoate: An ester of stearic acid with no double bonds.

Uniqueness

2,3-Dihydroxypropyl 9,12,15-octadecatrienoate is unique due to its three conjugated double bonds, which confer distinct chemical reactivity and biological activity. Its ability to undergo multiple types of chemical reactions and its potential health benefits make it a valuable compound for various applications.

Properties

IUPAC Name

2,3-dihydroxypropyl octadeca-9,12,15-trienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h3-4,6-7,9-10,20,22-23H,2,5,8,11-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGJRAQULURVTAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70864838
Record name 2,3-Dihydroxypropyl octadeca-9,12,15-trienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70864838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75685-85-7, 56554-41-7
Record name 2,3-Dihydroxypropyl 9,12,15-octadecatrienoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075685857
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dihydroxypropyl octadeca-9,12,15-trienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70864838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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